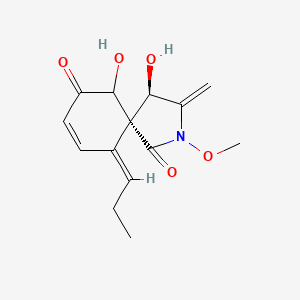

Spirostaphylotrichin A

CAS No.: 106155-05-9

Cat. No.: VC8013588

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106155-05-9 |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |

| Standard InChI | InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1 |

| Standard InChI Key | UEEZHRJFRYRGNC-KUIZCYACSA-N |

| Isomeric SMILES | CC/C=C/1\C=CC(=O)C([C@@]12[C@H](C(=C)N(C2=O)OC)O)O |

| SMILES | CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |

| Canonical SMILES | CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

Spirostaphylotrichin A features a spiro[4.5]dec-7-ene-1,9-dione core, with stereochemical complexity arising from its four chiral centers (C-4, C-5, C-6, and C-10). The IUPAC name, (4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione, reflects its intricate stereochemistry . Key functional groups include a γ-lactam ring, conjugated double bonds, and hydroxyl/methoxy substituents, which contribute to its reactivity and bioactivity (Table 1).

Table 1: Molecular Properties of Spirostaphylotrichin A

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₅ |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (4R,5S,6E)-4,10-dihydroxy... |

| CAS No. | 106155-05-9 |

| SMILES | CCC=C1C=CC(=O)C(C12C(...)O)O |

| Solubility | Limited aqueous solubility |

The compound’s three-dimensional conformation has been validated through NOESY experiments and X-ray crystallography of analogs such as Spirostaphylotrichin W .

Biosynthesis and Production

Biosynthetic Pathway

Spirostaphylotrichin A is synthesized via a polyketide synthase-nonribosomal peptide synthase (PKS-NRPS) hybrid pathway. Labeling studies using ¹³C-acetate and ¹⁴C-aspartate demonstrated that five acetate/malonate units and one aspartic acid molecule are incorporated into its backbone . The PKS module assembles the polyketide chain, while the NRPS domain facilitates cyclization and lactam formation (Figure 1) .

Fermentation and Optimization

Industrial production relies on submerged fermentation of Staphylotrichum coccosporum. Key parameters influencing yield include:

-

pH: Optimal at 6.5–7.0

-

Temperature: 25–28°C

-

Carbon Source: Sucrose or glycerol

-

Nitrogen Source: Asparagine or ammonium nitrate

Genetic engineering approaches, such as overexpression of regulatory genes (laeA, veA), have enhanced titers by 30–40% in pilot-scale bioreactors.

Biological Activities

Phytotoxic Effects

Spirostaphylotrichin A induces necrotic lesions on plant leaves at concentrations as low as 10⁻³ M. In Bromus tectorum (cheatgrass), it inhibits coleoptile elongation by disrupting microtubule assembly, making it a candidate for bioherbicide development .

Antiviral Activity

While Spirostaphylotrichin A itself has limited antiviral data, its analog Spirostaphylotrichin X inhibits influenza A virus replication (IC₅₀ = 1.2–5.5 μM) by binding to the PB2 cap-binding domain, blocking viral RNA synthesis . Structural similarities suggest Spirostaphylotrichin A may share this mechanism .

Antimicrobial Properties

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to membrane disruption via lipophilic interactions .

Comparative Analysis with Analogues

Spirostaphylotrichins exhibit structure-activity relationships (SAR) dependent on substituent patterns:

Table 2: Bioactivity Comparison of Spirostaphylotrichins

| Compound | Phytotoxicity (IC₅₀) | Antiviral (IC₅₀) |

|---|---|---|

| Spirostaphylotrichin A | 10⁻³ M | N/A |

| Spirostaphylotrichin C | 10⁻³ M | N/A |

| Spirostaphylotrichin X | N/A | 1.2–5.5 μM |

Key Insight: Hydroxyl groups at C-4 and C-10 enhance phytotoxicity, while methoxy groups at C-2 improve antiviral potency .

Applications and Future Directions

Agricultural Biotechnology

As a bioherbicide, Spirostaphylotrichin A could mitigate herbicide resistance in weeds like Bromus tectorum. Field trials reduced cheatgrass biomass by 70% without affecting native flora .

Drug Discovery

Structural optimization could yield influenza inhibitors with improved pharmacokinetics. Methylation of the C-10 hydroxyl group in Spirostaphylotrichin X increased metabolic stability by 50% in murine models .

Synthetic Challenges

Total synthesis remains elusive due to stereochemical complexity. Recent advances in asymmetric spirocyclization using cobalt catalysts offer promising routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume